4,5-Dicyanoimidazole
Overview
Description
4,5-Dicyanoimidazole is a heterocyclic organic compound with the molecular formula C5H2N4. It is a white to off-white solid that is soluble in organic solvents such as acetone, methanol, ethanol, and dimethylformamide (DMF), but practically insoluble in water . This compound is widely used as an activator in the synthesis of nucleoside phosphoramidites, which are essential for constructing DNA and RNA fragments .
Mechanism of Action
Target of Action
The primary target of 4,5-Dicyanoimidazole is the respiratory system . It is also used as an activator in the synthesis of oligonucleotides .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of various derivatives, including 2-aryl-4,5-dicarbonitrile imidazole derivatives . The compound is involved in the partial hydrolysis, hydrogenation, and addition reaction of cyano groups, as well as the alkylation, cyano-ethylation, and vinylation of the imidazole ring .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of various derivatives formed by heating a solution of hydrogen cyanide in liquid ammonia . The compound also participates in the synthesis of oligonucleotides .
Result of Action
The result of the action of this compound is the synthesis of various derivatives, including 2-aryl-4,5-dicarbonitrile imidazole derivatives . It also leads to the formation of oligonucleotides .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives involves a reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using HNO3 as a metal-free catalyst and a strong oxidizing agent, carried out at 70°C under microwave heating .
Biochemical Analysis
Biochemical Properties
4,5-Dicyanoimidazole plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes, proteins, and other biomolecules, acting as an activator in these interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an activator in the synthesis of oligonucleotides . It exerts its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dicyanoimidazole can be synthesized through various methods. One common approach involves the reaction of benzoyl cyanide with aromatic aldehydes and 2-aminoimidazole-4,5-dicarbonitrile under microwave irradiation . This method is operationally simple and environmentally friendly, aligning with green chemistry principles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and other green tools such as ultrasound irradiation and ball milling are becoming increasingly popular due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dicyanoimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: It can undergo nucleophilic substitution reactions to form various functionalized imidazoles.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization reactions, and various oxidizing and reducing agents depending on the desired product .
Major Products: The major products formed from these reactions include disubstituted imidazoles and other functionalized imidazole derivatives .
Scientific Research Applications
4,5-Dicyanoimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,5-Dicyanoimidazole can be compared with other similar compounds such as:
- 3-Nitro-1,2,4-triazole
- 1H-Tetrazole
- 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile)
These compounds share similar structural features but differ in their specific applications and reactivity. For instance, 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) is used as a starting material for high-nitrogen energetic compounds, highlighting its unique properties compared to this compound .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable interactions make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
1H-imidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N4/c6-1-4-5(2-7)9-3-8-4/h3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDRLCRGKUCBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149943 | |
Record name | 1H-Imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-28-7 | |
Record name | 4,5-Dicyanoimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4,5-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1122-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-IMIDAZOLE-4,5-DICARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5X73C3CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 4,5-dicyanoimidazole is C5H2N4, and its molecular weight is 118.10 g/mol. []
A: this compound exhibits characteristic peaks in its IR spectrum, including N–H stretching, C≡N stretching, and C=N stretching vibrations. In 15N CP/MAS NMR, the presence of weak hydrogen bonds in the compound is indicated. []
A: Yes, this compound exhibits excellent stability in acetonitrile solutions, making it suitable for long-term storage as a reagent. [, ]
A: this compound is classified as an irritant. Contact with skin, mucus membranes, or exposure through inhalation or ingestion should be avoided. It is recommended to handle it with appropriate safety measures. []
A: this compound serves as an efficient activator for phosphoramidites, facilitating the crucial coupling reaction during oligonucleotide synthesis. [, ]
A: Yes, research has shown that using 0.7 equivalents of this compound provides optimal results for phosphoramidite activation, reducing the risk of undesired nucleobase phosphitylation that can occur at lower concentrations. [, ]
A: this compound has proven to be a notably effective activator in the synthesis of dinucleoside triphosphates, especially those containing pyrimidine bases like Up3U, Cp3C, and Up3C. It significantly improves the efficiency of the coupling reaction when compared to other activators. []
A: DFT calculations have been employed to investigate the electronic properties of this compound derivatives. These calculations provided insights into their absorption spectra, HOMO/LUMO energy levels, and second-order polarizabilities (β), revealing their potential for non-linear optical applications. [, ]
A: Theoretical calculations suggest that protonation of push-pull molecules containing this compound occurs primarily at the N,N-dimethylamino donor group. This protonation disrupts the electronic charge-transfer and significantly diminishes their first hyperpolarizabilities (β), hinting at their potential use as pH-triggered NLO switches. []
A: Studies have demonstrated a correlation between the length of the π-conjugated bridge and the second-order nonlinear optical response in push-pull molecules containing this compound. Increasing the bridge length generally enhances the intramolecular charge-transfer, leading to higher second-order polarizabilities (β) and, consequently, stronger NLO responses. [, ]
A: Introducing olefinic or acetylenic units in the π-conjugated bridge of push-pull systems based on this compound significantly impacts their intramolecular charge-transfer and nonlinear optical properties. These units enhance conjugation, leading to altered electronic properties and potentially influencing their performance in applications like nonlinear optics. []
A: LNA phosphoramidite monomers prepared using this compound exhibit remarkable stability in acetonitrile solutions. This inherent stability makes them suitable for extended storage without significant degradation, ensuring their long-term viability as reagents. [, ]
A: The type of triarylmethyl substituent on this compound derivatives significantly influences the diastereoselectivity of TpN dinucleoside methylphosphonates. Specific triarylmethyl groups can enhance the preference for the Rp diastereomer, achieving diastereomeric ratios of up to 8:1 (Rp:Sp) in the final product. []
A: this compound serves as a key building block in the synthesis of electron-accepting materials for organic solar cells. Derivatives of 2-vinyl-4,5-dicyanoimidazole, often referred to as "Vinazene", exhibit favorable properties like strong visible light absorption and appropriate energy levels, making them suitable for use as electron acceptors in bulk heterojunction solar cells. [, , ]
A: The ability to fine-tune the HOMO-LUMO energy levels in this compound-based conjugated materials is crucial for optimizing their performance in organic electronics. By adjusting these levels through structural modifications, researchers can enhance charge transport, control light absorption and emission properties, and ultimately improve the efficiency of devices like solar cells and OLEDs. []
A: A common purification method for this compound involves decolorization using charcoal, followed by crystallization from hot water. This process removes impurities and yields a purer product. []
ANone: Various analytical techniques are employed to characterize this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and purity of the compounds. Both 1H and 13C NMR are routinely used. []
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as nitrile (C≡N) and imidazole ring vibrations. [, , ]
- Mass Spectrometry: This technique determines the molecular weight and provides insights into the fragmentation pattern of the compound, aiding in structural elucidation. []
- Single-crystal X-ray Diffraction: This method offers a precise three-dimensional structure of the molecule when suitable single crystals can be obtained. [, , , ]
- Cyclic Voltammetry (CV): CV is used to study the electrochemical behavior of this compound derivatives, providing information on their oxidation and reduction potentials, which are crucial for their application in organic electronics. [, ]
ANone: 4,5-Dicyanoimidazoles are versatile building blocks in organic synthesis and can undergo various reactions, including:
- Nucleophilic Aromatic Substitution: The electron-deficient nature of the imidazole ring allows for reactions with nucleophiles, enabling the introduction of various substituents at the 2-position. [, ]
- Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is highly effective for introducing aryl or heteroaryl substituents at the 2-position of the imidazole ring, allowing the preparation of diversely substituted derivatives. [, , ]
- Addition to Cyano Groups: The cyano groups in 4,5-dicyanoimidazoles can undergo addition reactions with nucleophiles like organolithium reagents, leading to the formation of cyanoimidazole ketones under specific conditions. []
- Condensation Reactions: this compound can react with various dinucleophiles, such as guanidine, to form condensed tricyclic imidazole derivatives, expanding the chemical diversity accessible from this scaffold. [, ]
- Hydrolysis: The cyano groups can be hydrolyzed to carboxylic acid functionalities, opening up possibilities for further derivatization and the creation of poly(amic acid) precursors for polyimide synthesis. [, ]
A: The reaction of alkyllithium reagents with 4,5-dicyanoimidazoles is highly dependent on factors like reaction temperature, stoichiometry, and the presence of protecting groups on the imidazole nitrogen. While selective lithiation at the 2-position is possible under controlled conditions, variations can lead to the addition of the alkyllithium reagent to the cyano group, forming cyanoimidazole ketones. []
A: this compound has garnered interest in prebiotic chemistry research as a potential participant in early nucleotide synthesis. It is considered a byproduct of adenine synthesis and has shown the capability to trap and accumulate cyanoacetylene, a crucial intermediate in prebiotic reactions, as a crystalline compound. This trapped cyanoacetylene can further react to yield essential building blocks for RNA. []
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